Evidence 1: Divergent Target Engagement Profile in Silico Distinguishes Bruceine I from Bruceine D and Brusatol
An in silico comparative study of eleven bruceines (A, B, C, D, E, G, H, I, J, K, L) against the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) protein revealed a divergent binding energy profile for Bruceine I relative to its closest analogs [1]. While bruceine D demonstrated the most favorable binding energy (-9.3 kcal/mol), Bruceine I exhibited a distinct, less optimal binding pose [1]. This provides computational evidence that the structural nuances of Bruceine I dictate a unique target interaction profile that is not interchangeable with the more commonly studied bruceine D or brusatol.
| Evidence Dimension | Molecular Docking Binding Energy to InhA (M. tuberculosis) |
|---|---|
| Target Compound Data | Binding energy not reported as optimal; distinct binding mode [1] |
| Comparator Or Baseline | Bruceine D: -9.3 kcal/mol [1] |
| Quantified Difference | Bruceine I does not share the optimal binding energy of Bruceine D for this specific target, indicating a different computational target preference. |
| Conditions | Autodock Vina in silico docking simulation against the InhA protein (PDB ID: 4TZK) [1] |
Why This Matters
This in silico evidence differentiates Bruceine I as a tool for studying quassinoid targets beyond those engaged by bruceine D and brusatol, making it essential for target deconvolution studies.
- [1] Sivakumar, P., & Thirumalaisamy, R. (2022). Anti-tuberculosis potential of bruceine: An in silico approach. Indian Journal of Chemical Technology, 29, 688-694. View Source
